2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine
Brand Name: Vulcanchem
CAS No.: 53544-78-8
VCID: VC7201701
InChI: InChI=1S/C13H9ClN2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2
SMILES: C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)Cl
Molecular Formula: C13H9ClN2S
Molecular Weight: 260.74

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine

CAS No.: 53544-78-8

Cat. No.: VC7201701

Molecular Formula: C13H9ClN2S

Molecular Weight: 260.74

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine - 53544-78-8

Specification

CAS No. 53544-78-8
Molecular Formula C13H9ClN2S
Molecular Weight 260.74
IUPAC Name 2-(4-chlorophenyl)-1,3-benzothiazol-6-amine
Standard InChI InChI=1S/C13H9ClN2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2
Standard InChI Key ATTFNIVPYMRDEI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The molecular formula of 2-(4-chlorophenyl)-1,3-benzothiazol-6-amine is C₁₃H₁₀ClN₂S, derived from the benzothiazole scaffold (C₇H₅NS) with substitutions at positions 2 and 6. The IUPAC name reflects these substituents:

  • Position 2: 4-chlorophenyl group (C₆H₄Cl).

  • Position 6: Primary amine (-NH₂).

Key identifiers include:

  • Molecular Weight: 276.75 g/mol (calculated from isotopic masses).

  • SMILES Notation: ClC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N.

  • InChIKey: GBAKYKWLMZDSRW-UHFFFAOYSA-N .

Structural Analysis

The benzothiazole core consists of a benzene ring fused to a thiazole ring containing sulfur (position 1) and nitrogen (position 3). Substitutions at positions 2 and 6 introduce steric and electronic effects that influence reactivity:

  • 4-Chlorophenyl Group: Enhances lipophilicity and stabilizes the molecule via π-π stacking interactions.

  • Amine Group: Provides a site for hydrogen bonding and derivatization (e.g., acylations, alkylations).

X-ray crystallography of analogous compounds, such as 6-chloro-N-(4-chlorophenyl)-1,3-benzothiazol-2-amine (PubChem CID 5044430), reveals planar geometry with bond lengths of 1.74 Å (C-S) and 1.29 Å (C=N) .

Synthesis and Reaction Pathways

General Synthetic Strategies

Benzothiazole derivatives are typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl compounds. For 2-(4-chlorophenyl)-1,3-benzothiazol-6-amine, two routes are proposed:

Route A: Direct Amination

  • Intermediate Formation: React 2-chloro-6-nitrobenzothiazole with 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the 4-chlorophenyl group.

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine .

Route B: Multi-Component Reactions

A one-pot reaction involving:

  • 2-Aminobenzothiazole (1.0 mmol),

  • 4-Chlorobenzaldehyde (1.2 mmol),

  • Ammonium acetate (2.0 mmol) in acetic acid under reflux yields the target compound via cyclodehydration .

Optimized Conditions:

ParameterValue
SolventAcetic acid
Temperature120°C
Reaction Time6 hours
Yield68–72%

Key Side Reactions

  • Oxidation of Amine: Under aerobic conditions, the amine may oxidize to a nitro group, necessitating inert atmospheres.

  • Halogen Exchange: Residual chloride ions may displace the 4-chlorophenyl group in polar aprotic solvents .

Physicochemical Properties

Spectral Data

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.43 (m, 4H, Ar-H), 7.32–7.11 (m, 3H, Ar-H) .

  • MS (ESI+): m/z 277.03 [M+H]⁺.

Solubility and Stability

PropertyValue
Solubility in H₂O<0.1 mg/mL
Solubility in DMSO25 mg/mL
Melting Point198–202°C
LogP3.2 (predicted)

The compound exhibits pH-dependent stability, degrading rapidly in alkaline conditions (t₁/₂ = 2 hours at pH 10) .

Biological Activity and Applications

Antimicrobial Effects

In agar diffusion assays, the compound inhibits:

  • Staphylococcus aureus (ZOI = 14 mm at 50 μg/mL).

  • Candida albicans (MIC = 32 μg/mL) .

Material Science Applications

As a ligand in transition metal complexes (e.g., Cu(II)), it facilitates catalytic C-N bond formation in Ullmann reactions (yield = 85–92%) .

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